![molecular formula C16H20O9 B11831225 Ferulic acid O-glucoside](/img/structure/B11831225.png)
Ferulic acid O-glucoside
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Overview
Description
Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .
Chemical Reactions Analysis
Types of Reactions: Ferulic acid O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The glycosylation of ferulic acid occurs at the hydroxyl group, forming ferulic acid 4-O-glucoside .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include uridine diphosphate (UDP) sugars, which act as sugar donors. The reaction conditions typically involve the use of specific glucosyltransferases and appropriate substrates .
Major Products: The major product formed from the glycosylation of ferulic acid is ferulic acid 4-O-glucoside. This compound is known for its enhanced solubility and stability compared to ferulic acid .
Scientific Research Applications
Chemical Properties and Mechanisms
Ferulic acid O-glucoside is a phenolic compound that exhibits significant antioxidant properties due to its ability to scavenge free radicals. Its structural characteristics allow it to stabilize phenoxy radicals, which are critical in preventing oxidative damage in biological systems. This property is particularly important in therapeutic contexts where oxidative stress plays a role in disease progression.
Pharmacological Applications
1. Antioxidant Activity
This compound demonstrates potent antioxidant activity, which is essential in combating oxidative stress-related diseases such as cancer and diabetes. Research indicates that it can effectively reduce the levels of reactive oxygen species (ROS) and enhance the body's antioxidant defenses .
2. Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have indicated that this compound can modulate cytokine production and reduce inflammation in various models, including rodent studies .
3. Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in food preservation and therapeutic formulations. Its efficacy against bacteria and fungi has been documented, highlighting its role as a natural preservative .
4. Antidiabetic Effects
Research has shown that this compound can improve insulin sensitivity and lower blood glucose levels in diabetic models. This effect may be attributed to its antioxidant properties that mitigate oxidative stress in pancreatic cells .
Case Study 1: Antioxidant Efficacy
A study investigated the effects of this compound on oxidative stress markers in diabetic rats. The results demonstrated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity .
Case Study 2: Anti-inflammatory Action
In a rodent model of colitis, treatment with this compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups .
Case Study 3: Antimicrobial Activity
Research evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on bacterial growth, demonstrating its potential as an antimicrobial agent .
Data Table: Comparison of Applications
Mechanism of Action
Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .
Comparison with Similar Compounds
- p-Coumaric acid
- Caffeic acid
- Sinapic acid
- Hydroxycinnamic acids
Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20O9 |
---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1 |
InChI Key |
IEMIRSXOYFWPFD-ZSJFXSENSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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